molecular formula C10H11FN2 B13042279 (6-fluoro-2-methyl-1H-indol-5-yl)methanamine

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine

Cat. No.: B13042279
M. Wt: 178.21 g/mol
InChI Key: IUIZQULZUPWZET-UHFFFAOYSA-N
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Description

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Chemical Reactions Analysis

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-fluoro-2-methyl-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to desired pharmacological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine can be compared with other indole derivatives, such as:

    (5-fluoro-1H-indol-3-yl)methanamine: Similar in structure but with the fluorine atom at a different position.

    (6-chloro-2-methyl-1H-indol-5-yl)methanamine: Similar structure with a chlorine atom instead of fluorine.

    (6-fluoro-1H-indol-3-yl)methanamine: Similar structure but with the methanamine group at a different position.

These compounds share similar chemical properties but may exhibit different biological activities and pharmacological profiles due to variations in their structures .

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(6-fluoro-2-methyl-1H-indol-5-yl)methanamine

InChI

InChI=1S/C10H11FN2/c1-6-2-7-3-8(5-12)9(11)4-10(7)13-6/h2-4,13H,5,12H2,1H3

InChI Key

IUIZQULZUPWZET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)F)CN

Origin of Product

United States

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